Enhanced Lipophilicity vs. Primary Amide Analog (CAS 3920-40-9)
4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits a calculated XLogP3-AA of -0.3, compared to a predicted logP of -1.07 for its primary amide analog, 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9) [1]. This 0.77 log unit increase in lipophilicity translates to an approximately 5.9-fold higher partition coefficient, which can significantly impact membrane permeability and oral bioavailability in drug discovery campaigns .
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | 4-amino-1-methyl-1H-pyrazole-3-carboxamide (CAS 3920-40-9), predicted logP = -1.07 |
| Quantified Difference | 0.77 log units (≈5.9-fold higher lipophilicity) |
| Conditions | Computed physicochemical properties from authoritative databases (PubChem and vendor data) |
Why This Matters
This difference in lipophilicity directly influences a compound's ability to cross biological membranes and its subsequent pharmacokinetic profile, making the target compound a more suitable starting point for optimizing oral drug candidates.
- [1] PubChem. (2025). 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide. Computed Descriptor: XLogP3-AA. PubChem CID: 7017548. View Source
